![molecular formula C25H26 B12604893 Benzene, 1-[4,4-bis(4-methylphenyl)-3-butenyl]-2-methyl- CAS No. 649556-30-9](/img/structure/B12604893.png)
Benzene, 1-[4,4-bis(4-methylphenyl)-3-butenyl]-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-[4,4-bis(4-methylphenyl)-3-butenyl]-2-methyl- is an organic compound with a complex structure It consists of a benzene ring substituted with a 4,4-bis(4-methylphenyl)-3-butenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[4,4-bis(4-methylphenyl)-3-butenyl]-2-methyl- typically involves multi-step organic reactions. One common method includes the alkylation of benzene derivatives with appropriate alkyl halides under Friedel-Crafts conditions. The reaction conditions often require the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-[4,4-bis(4-methylphenyl)-3-butenyl]-2-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
Benzene, 1-[4,4-bis(4-methylphenyl)-3-butenyl]-2-methyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-[4,4-bis(4-methylphenyl)-3-butenyl]-2-methyl- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1,1’-[4-methylphenyl]thio]methylene]bis-
- Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-
Uniqueness
Benzene, 1-[4,4-bis(4-methylphenyl)-3-butenyl]-2-methyl- is unique due to its specific substitution pattern and the presence of both alkyl and aryl groups. This combination imparts distinct chemical properties, making it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
649556-30-9 |
|---|---|
Molecular Formula |
C25H26 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
1-[4,4-bis(4-methylphenyl)but-3-enyl]-2-methylbenzene |
InChI |
InChI=1S/C25H26/c1-19-11-15-23(16-12-19)25(24-17-13-20(2)14-18-24)10-6-9-22-8-5-4-7-21(22)3/h4-5,7-8,10-18H,6,9H2,1-3H3 |
InChI Key |
GHZGYZUPENCQID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CCCC2=CC=CC=C2C)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


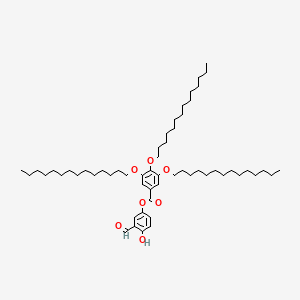
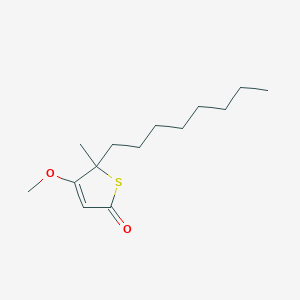
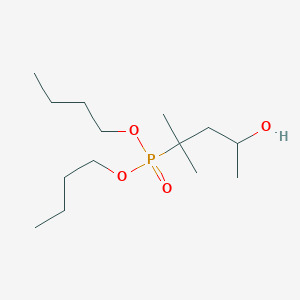
![1-[2,4-Dimethoxy-5-(phenylselanyl)phenyl]ethan-1-one](/img/structure/B12604821.png)
![4-{[5-(2,7-Diazaspiro[4.4]nonan-2-yl)pyridin-3-yl]oxy}phenol](/img/structure/B12604822.png)
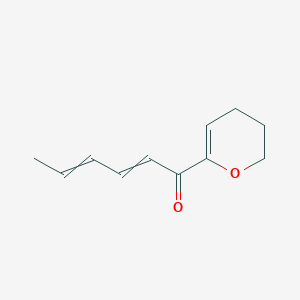
![2-Butenoic acid, 4-[[2-(4-methoxyphenyl)ethyl]amino]-4-oxo-, (2Z)-](/img/structure/B12604830.png)
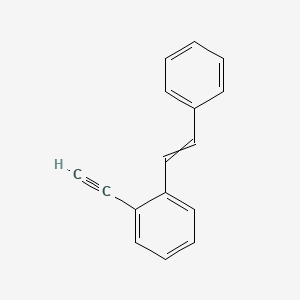
![2-[1-(Chloromethyl)cyclopropyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12604844.png)
![(4E)-N-(Butan-2-yl)-4-[(butan-2-yl)imino]pent-2-en-2-amine](/img/structure/B12604853.png)
![6-(3,4-Dichlorophenyl)tetrazolo[1,5-b]pyridazine](/img/structure/B12604875.png)
![N-{5-[(4-Chlorophenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12604876.png)
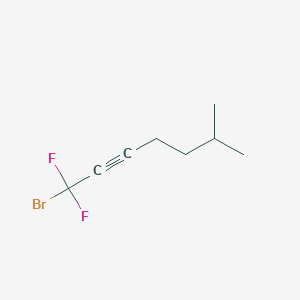
![4,5-Difluoro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12604890.png)
